molecular formula C17H12Cl2N4O2 B10868855 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-hydroxyquinoxalin-2-yl)acetohydrazide

N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-hydroxyquinoxalin-2-yl)acetohydrazide

Cat. No.: B10868855
M. Wt: 375.2 g/mol
InChI Key: RRFYNFVIFZTAPZ-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dichlorophenyl group and a quinoxaline moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE typically involves the condensation of 3,4-dichlorobenzaldehyde with 3-hydroxy-2-quinoxalinecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE
  • N’~1~-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ACETOHYDRAZIDE

Uniqueness

What sets N’~1~-[(E)-1-(3,4-DICHLOROPHENYL)METHYLIDENE]-2-(3-HYDROXY-2-QUINOXALINYL)ACETOHYDRAZIDE apart from similar compounds is its unique combination of a dichlorophenyl group and a quinoxaline moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H12Cl2N4O2

Molecular Weight

375.2 g/mol

IUPAC Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(3-oxo-4H-quinoxalin-2-yl)acetamide

InChI

InChI=1S/C17H12Cl2N4O2/c18-11-6-5-10(7-12(11)19)9-20-23-16(24)8-15-17(25)22-14-4-2-1-3-13(14)21-15/h1-7,9H,8H2,(H,22,25)(H,23,24)/b20-9+

InChI Key

RRFYNFVIFZTAPZ-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.